molecular formula C7H13F2NO B12434184 [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol

[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol

Cat. No.: B12434184
M. Wt: 165.18 g/mol
InChI Key: GQZMHXIIQNHRCZ-UHFFFAOYSA-N
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Description

[(2R)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol (CAS No. 1568029-94-6) is a chiral pyrrolidine derivative characterized by a hydroxymethyl group at the 2-position of the pyrrolidine ring and a 2,2-difluoroethyl substituent at the 1-position. The (2R) stereochemistry confers distinct spatial interactions, influencing both chemical reactivity and biological activity. This compound is synthesized via nucleophilic substitution reactions, often employing sodium hydride or potassium carbonate as bases to facilitate difluoroethylation of pyrrolidine precursors . Its fluorinated structure enhances metabolic stability and binding affinity to biological targets, making it a valuable scaffold in pharmaceutical research, particularly for antifungal and enzyme-inhibiting agents .

Properties

IUPAC Name

[1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZMHXIIQNHRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine with difluoroethyl reagents under controlled conditions. One common method includes the use of difluoroethyl bromide as a starting material, which reacts with pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of difluoroethyl groups on biological systems. It can be incorporated into bioactive molecules to investigate their interactions with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical compounds with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of [(2R)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol is best understood through systematic comparisons with structurally related pyrrolidine derivatives. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison of [(2R)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol and Analogs

Compound Name Structural Features Key Differences in Reactivity/Biological Activity
[(2R)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol - Pyrrolidine core
- 2R-hydroxymethyl group
- 1-(2,2-difluoroethyl) substituent
Baseline : High enzyme inhibition, antimicrobial activity via fluorine-enhanced binding
[(2R)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]amine - Replaces hydroxymethyl with amine group - Reduced hydrogen-bonding capacity
- Lower binding affinity to enzymes
[(2R)-1-(3-Fluoropropyl)pyrrolidin-2-yl]methanol - 3-Fluoropropyl substituent instead of difluoroethyl - Altered hydrophobicity
- Variable metabolic stability
[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol - Azetidine (4-membered ring) instead of pyrrolidine - Increased ring strain
- Faster metabolic clearance
[(2R)-1-(2-Fluorophenyl)pyrrolidin-2-yl]methanol - Aromatic fluorophenyl substituent - Enhanced π-π stacking interactions
- Broader CNS activity

Key Findings :

Role of Fluorine Substitution: The difluoroethyl group in the target compound improves lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., [(2R)-1-ethylpyrrolidin-2-yl]methanol). Fluorine’s electronegativity also strengthens van der Waals interactions with hydrophobic enzyme pockets . In contrast, monofluoroethyl or fluorophenyl analogs exhibit reduced binding specificity due to weaker dipole interactions .

Impact of Hydroxymethyl Group: The 2R-hydroxymethyl group enables hydrogen bonding with biological targets, critical for stabilizing enzyme-inhibitor complexes. Its removal (e.g., in [(2R)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]amine) reduces inhibitory potency by ~40% in fungal CYP51 assays . Ethanol or acetate derivatives (e.g., [1-(2,2-Difluoroethyl)azetidin-3-yl]ethanol) show altered solubility and faster renal excretion .

Ring Size and Strain :

  • Azetidine analogs (4-membered rings) exhibit higher conformational rigidity but lower synthetic yields compared to pyrrolidine derivatives. Their reduced ring stability limits utility in long-acting therapeutics .

Stereochemical Sensitivity :

  • The (2R) configuration optimizes spatial alignment with target enzymes. Enantiomeric (2S) forms demonstrate 2–5-fold lower activity in antifungal screens, underscoring the importance of chirality in drug design .

Biological Activity

[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol, a compound featuring a pyrrolidine ring substituted with a difluoroethyl group, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural formula:

C7H12F2N2O\text{C}_7\text{H}_{12}\text{F}_2\text{N}_2\text{O}

Key Properties:

  • Molecular Weight: 178.18 g/mol
  • Solubility: Moderate aqueous solubility, which is crucial for bioavailability.
  • Toxicity: Classified as harmful if swallowed and causes skin irritation .

Research indicates that the difluoroethyl substitution enhances the lipophilicity and metabolic stability of the compound. This modification may influence its interaction with biological targets, particularly in modulating enzyme activities and receptor binding.

Inhibition Studies

In vitro studies have demonstrated that this compound can act as an inhibitor of certain kinases involved in cellular signaling pathways. For instance, it has shown potential in inhibiting phosphatidylinositol-4-kinase β (PI4K), which is critical in malaria parasite metabolism .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity:
    • The compound exhibits inhibitory effects against various bacterial strains and protozoa, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects:
    • Preliminary studies suggest that it may reduce inflammation markers in vitro, similar to other compounds that inhibit cytokine production .
  • Cytotoxicity:
    • Toxicological assessments indicate moderate cytotoxicity in certain cell lines, necessitating further investigation into its safety profile .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Antimalarial Activity

A study focused on the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that modifications at the 2-position significantly enhanced the potency against Plasmodium falciparum. The difluoroethyl group was identified as a crucial factor for increased activity compared to non-fluorinated analogs .

Case Study 2: Inhibition of Inflammatory Cytokines

In a model of lipopolysaccharide (LPS)-induced inflammation, compounds similar to this compound demonstrated significant reductions in IL-6 and TNF-alpha production. This suggests potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels
CytotoxicityModerate toxicity in cell lines

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